BenchChemオンラインストアへようこそ!

N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide

TTK kinase inhibition Mps1 inhibitor mitotic checkpoint

N-Cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide (CAS 1286720-99-7, molecular formula C19H24N2O2, molecular weight 312.4 g/mol) is a synthetic small-molecule amide featuring a cyclopropyl group, a 4-methoxyphenyl moiety, and an N-[(1-methyl-1H-pyrrol-2-yl)methyl] substituent. The compound is disclosed in US Patent US9670202 (Bayer Pharma AG) as Example 03.03 within a series of dual-specificity protein kinase TTK (also known as Mps1) inhibitors.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 1286720-99-7
Cat. No. B6487853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
CAS1286720-99-7
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CN(C2CC2)C(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C19H24N2O2/c1-20-13-3-4-17(20)14-21(16-8-9-16)19(22)12-7-15-5-10-18(23-2)11-6-15/h3-6,10-11,13,16H,7-9,12,14H2,1-2H3
InChIKeyHMYJIHYNYVCORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide (CAS 1286720-99-7): Procurement-Relevant Structural and Pharmacological Profile


N-Cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide (CAS 1286720-99-7, molecular formula C19H24N2O2, molecular weight 312.4 g/mol) is a synthetic small-molecule amide featuring a cyclopropyl group, a 4-methoxyphenyl moiety, and an N-[(1-methyl-1H-pyrrol-2-yl)methyl] substituent [1]. The compound is disclosed in US Patent US9670202 (Bayer Pharma AG) as Example 03.03 within a series of dual-specificity protein kinase TTK (also known as Mps1) inhibitors [2]. In a standardized recombinant human TTK enzyme inhibition assay performed at pH 7.7, this compound exhibited an IC50 of 7.34 × 10⁴ nM (73.4 µM), placing it among the least potent examples within the patent series [2]. No additional published pharmacological, selectivity, ADME, or in vivo data were identified for this specific compound at the time of this analysis.

Why N-Cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide Cannot Be Interchanged with In-Class TTK Inhibitor Analogs


Within the US9670202 patent series, structurally related TTK inhibitors exhibit a striking range of potencies spanning over 40-fold, from IC50 values of 1,700 nM to 73,400 nM, despite being evaluated under identical assay conditions [1]. Even compounds differing by a single substituent—such as Example 03.02 (IC50 = 67,800 nM), which replaces the 4-methoxyphenylpropanamide tail with a substantially different scaffold while retaining the N-cyclopropylmethylpiperidine carboxamide core—show markedly different TTK inhibitory activity relative to the most potent series members (e.g., Example 01.09, IC50 = 1,700 nM) [1]. This steep structure–activity relationship (SAR) landscape means that seemingly conservative modifications can produce a greater than 40-fold shift in potency. Consequently, scientists cannot assume functional equivalence among analogs from this series; each compound must be individually validated for its intended experimental role [2].

Quantitative Differentiation Evidence for N-Cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide vs. Closest Patent Analogs


TTK Inhibitory Potency: Target Compound vs. Closest Structural Analog (Example 03.02)

In a direct head-to-head comparison within the same patent and assay system, the target compound (Example 03.03) demonstrated an IC50 of 73,400 nM against recombinant human TTK, compared to 67,800 nM for Example 03.02 (N-(cyclopropylmethyl)-1-(2-{[2-ethoxy-4-(morpholin-4-ylcarbonyl)phenyl]amino}[1,2,4]triazolo[1,5-a]pyridin-6-yl)piperidine-4-carboxamide) [1]. Both compounds share the N-cyclopropylmethylpiperidine carboxamide motif but diverge in their aromatic substituents. The small 1.08-fold difference in IC50 indicates that the 4-methoxyphenylpropanamide tail of the target compound provides TTK binding affinity comparable to the triazolopyridine-based scaffold of Example 03.02, making these two compounds suitable as matched-pair controls for probing the contribution of the amide tail region to target engagement [1].

TTK kinase inhibition Mps1 inhibitor mitotic checkpoint cancer drug discovery kinase selectivity

TTK Inhibitory Potency: Target Compound vs. Most Potent Patent Analog (Example 01.09)

The target compound (Example 03.03, IC50 = 73,400 nM) is approximately 43-fold less potent than the most active compound disclosed in the same patent series, Example 01.09 (4-(2-{[4-(diethylcarbamoyl)-2-methoxyphenyl]amino}[1,2,4]triazolo[1,5-a]pyridin-6-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide, IC50 = 1,700 nM), measured under identical assay conditions [1]. This 43-fold potency gap is attributed to the replacement of the piperazine-1-carboxamide core and diethylcarbamoyl-substituted aniline present in Example 01.09 with the N-cyclopropylpropanamide architecture of the target compound [1]. The magnitude of this difference, spanning over 1.6 log units, provides a wide dynamic range for assay validation and clearly establishes the target compound as a low-potency reference tool rather than a lead development candidate [1].

TTK potency range SAR analysis lead optimization kinase inhibitor development

Scaffold-Class Potency Range: Contextualizing the Target Compound Within the US9670202 TTK Inhibitor Series

Across 22 compounds from patent US9670202 tested in the same TTK enzyme inhibition assay, IC50 values span a 43-fold range from 1,700 nM to 73,400 nM, with a median potency of approximately 5,600 nM [1]. The target compound, at 73,400 nM, anchors the low-potency extreme of this distribution, while the majority of compounds cluster between 1,700 nM and 32,200 nM [1]. This class-level inference places the target compound in the lowest percentile of the series, consistent with the hypothesis that the N-cyclopropyl-3-(4-methoxyphenyl)propanamide motif is suboptimal for TTK binding relative to the piperazine-carboxamide and triazolopyridine scaffolds that dominate the more potent examples [1]. No selectivity data against other kinases or off-target panels are publicly available for any compound in this series, limiting the ability to assess whether reduced TTK potency correlates with improved selectivity [1].

kinase inhibitor series potency distribution chemical series analysis hit triage

Structural Differentiation: N-Cyclopropyl-3-(4-methoxyphenyl)propanamide Tail vs. Triazolopyridine-Piperazine Cores in the Patent Series

The target compound is the only example in the US9670202 patent series (among the 22 compounds with publicly available TTK IC50 data) that features a simple N-cyclopropyl-3-(4-methoxyphenyl)propanamide tail attached to a pyrrole-methyl linker [1]. By contrast, the majority of more potent examples (e.g., Examples 01.01–01.14) incorporate a [1,2,4]triazolo[1,5-a]pyridine core linked to variously substituted piperazine-1-carboxamide or piperidine-4-carboxamide groups [1]. This structural divergence correlates with the observed potency gap: the triazolopyridine-piperazine chemotype yields IC50 values in the 1,700–32,200 nM range, whereas the target compound's simpler amide-pyrrole architecture yields an IC50 of 73,400 nM [1]. The structural uniqueness of the target compound within this series makes it a valuable tool for interrogating whether the triazolopyridine core is essential for TTK binding, or whether the 4-methoxyphenylpropanamide chain can engage alternative binding conformations [2].

chemotype comparison scaffold hopping pharmacophore analysis medicinal chemistry

Absence of Off-Target Profiling and Selectivity Data: A Critical Gap for Procurement Decision-Making

A systematic search of public databases (PubChem, ChEMBL, BindingDB, PubMed) identified no selectivity profiling, broad-panel kinase screening, or off-target activity data for N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide or any close structural analog bearing the same amide-pyrrole scaffold [1]. This stands in marked contrast to well-characterized TTK inhibitors such as AZ3146 (IC50 ~35 nM against TTK/Mps1 [2]) and NMS-P715, for which extensive kinome-wide selectivity profiles have been published [3]. The absence of selectivity data means that users cannot assess whether the weak TTK activity (IC50 = 73,400 nM) of the target compound is accompanied by off-target kinase inhibition, protease activity, GPCR binding, or hERG channel liability [1]. For procurement purposes, this data gap limits the compound's suitability as a tool for cellular target engagement studies unless users perform their own counter-screens [1].

kinase selectivity off-target profiling data gaps risk assessment compound characterization

Recommended Research and Industrial Application Scenarios for N-Cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide Based on Available Evidence


Low-Potency Negative Control for TTK/Mps1 High-Throughput Screening (HTS) Assays

With a well-characterized IC50 of 73,400 nM against recombinant human TTK under standardized assay conditions, this compound is ideally suited as a low-potency reference control for HTS campaign validation. Its potency is approximately 43-fold weaker than the most active compound in the same patent series (Example 01.09, IC50 = 1,700 nM), providing a wide signal window for Z'-factor determination and inter-plate normalization [1]. Because the compound was tested under identical assay conditions (pH 7.7, 384-well format, DMSO delivery) alongside 21 other series members, it offers consistent provenance that generic commercial kinase inhibitors may lack [1].

Structural Biology Tool for Probing TTK Binding Pocket Conformational Flexibility

The target compound is the sole representative of the N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide chemotype among the 22 compounds with published TTK IC50 data in US9670202 [1]. Its unique amide-pyrrole scaffold, distinct from the triazolopyridine-piperazine cores that dominate the series, makes it a valuable probe for X-ray crystallography or cryo-EM studies aimed at understanding TTK active site conformational plasticity [2]. The >23-fold potency reduction relative to the triazolopyridine chemotype suggests distinct binding interactions that could reveal alternative pocket conformations not captured by more potent inhibitors [1].

Matched-Pair SAR Analysis with Example 03.02 for Amide Tail Pharmacophore Mapping

The target compound (Example 03.03, IC50 = 73,400 nM) and its closest structural analog Example 03.02 (IC50 = 67,800 nM) differ primarily in the aromatic tail region while sharing the N-cyclopropylmethylpiperidine carboxamide core [1]. The near-identical TTK potency (1.08-fold difference) of this matched pair makes these compounds ideal for studying the pharmacophoric contribution of the 4-methoxyphenylpropanamide tail versus the triazolopyridine-based tail in target engagement [1]. Procurement of both compounds enables pairwise SAR studies that control for the core scaffold while systematically varying the tail moiety.

Chemical Probe for TTK-Independent Pathway Studies Requiring Documented Low TTK Affinity

In experimental settings where researchers need a compound with documented, quantifiable weak TTK inhibition to rule out TTK-dependent mechanisms in cellular assays, Example 03.03 offers a procurement advantage over uncharacterized commercial compounds. Its TTK IC50 of 73,400 nM—the highest (i.e., weakest) affinity value documented within the US9670202 series—is traceable to a specific patent and assay protocol [1]. However, users must note the absence of off-target profiling data, which requires that TTK-independent conclusions be supported by appropriate counter-screens against other kinases and potential confounding targets [2].

Quote Request

Request a Quote for N-cyclopropyl-3-(4-methoxyphenyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.